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Compound of Interest

Compound Name: 3-Hydroxyisonicotinic acid

Cat. No.: B130362 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Einleitung
3-Hydroxyisonicotinsäure, auch bekannt als 3-Hydroxypyridin-4-carbonsäure, ist eine polare

organische Verbindung, die aufgrund ihrer Hydroxyl- und Carboxylgruppen eine geringe

Flüchtigkeit aufweist. Diese Eigenschaften machen eine direkte Analyse mittels

Gaschromatographie-Massenspektrometrie (GC-MS) unmöglich. Die Derivatisierung ist ein

entscheidender Schritt in der Probenvorbereitung, um die Flüchtigkeit und thermische Stabilität

der Verbindung zu erhöhen und somit eine zuverlässige und quantitative GC-MS-Analyse zu

ermöglichen.

Die gängigste Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen,

wie sie in Hydroxyl- und Carboxylgruppen vorkommen, ist die Silylierung.[1][2] Bei dieser

Reaktion wird der aktive Wasserstoff durch eine unpolare Trimethylsilyl (TMS)-Gruppe ersetzt.

[1] Dies führt zu einer Verringerung der Polarität und einer Erhöhung des Dampfdrucks des

Analyten, was zu verbesserten Peakformen und einer höheren Empfindlichkeit bei der GC-

Analyse führt.[2] Als Silylierungsreagenzien werden häufig N,O-

Bis(trimethylsilyl)trifluoracetamid (BSTFA) oder N-Methyl-N-(trimethylsilyl)trifluoracetamid

(MSTFA) verwendet, oft in Kombination mit einem Katalysator wie Trimethylchlorsilan (TMCS)

und einem Lösungsmittel wie Pyridin.[3]

Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Silylierungsderivatisierung

von 3-Hydroxyisonicotinsäure für die quantitative GC-MS-Analyse.
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Quantitative Datenzusammenfassung
Da spezifische quantitative Leistungsdaten für die GC-MS-Analyse von derivatisierter 3-

Hydroxyisonicotinsäure in der Literatur nicht umfassend verfügbar sind, präsentiert die

folgende Tabelle repräsentative Daten für die Analyse von Nicotinsäure (einer strukturell

verwandten Pyridincarbonsäure) nach Silylierung sowie typische Leistungsdaten für die GC-

MS-Analyse von silylierten organischen Säuren. Diese Werte dienen als Referenz und sollten

im Rahmen der Methodenvalidierung für 3-Hydroxyisonicotinsäure spezifisch ermittelt werden.

Parameter
Nicotinsäure
(silyliert)

Typische Werte für
silylierte
organische Säuren

Referenz

Nachweisgrenze

(LOD)
4.54 mg/L 0.1 - 1.5 µg/L [4]

Bestimmungsgrenze

(LOQ)
Nicht berichtet 0.3 - 5.0 µg/L [4]

Linearitätsbereich Bis zu 1.000 g/L Variiert

Korrelationskoeffizient

(r²)
> 0.99 > 0.99

Wiederfindung 90.1% - 93.2% 85% - 115%

Präzision (RSD) 1.65% - 2.89% < 15%

Hinweis: Die hier dargestellten Daten sind beispielhaft. Eine Methodenvalidierung ist für die

genaue Quantifizierung von 3-Hydroxyisonicotinsäure unerlässlich.

Experimentelle Protokolle
Materialien und Reagenzien

3-Hydroxyisonicotinsäure (Standard)

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

Pyridin (wasserfrei)
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Acetonitril (ACN, HPLC-Qualität)

Stickstoffgas (hochreines)

Autosampler-Vials (2 ml) mit Kappen und Septen

Heizblock oder Ofen

Vortex-Mischer

GC-MS-System

Probenvorbereitung
Standardlösungen: Eine Stammlösung von 3-Hydroxyisonicotinsäure in einem geeigneten

aprotischen Lösungsmittel wie Acetonitril vorbereiten. Daraus werden durch serielle

Verdünnung Kalibrierstandards im gewünschten Konzentrationsbereich hergestellt.

Probentrocknung: Wässrige Proben müssen vor der Derivatisierung vollständig getrocknet

werden, da Feuchtigkeit mit dem Silylierungsreagenz reagiert und die Derivate hydrolysieren

kann.[3] Ein Aliquot der Proben- oder Standardlösung in ein Reaktionsgefäß überführen und

unter einem sanften Stickstoffstrom bei Raumtemperatur oder leicht erhöhter Temperatur (z.

B. 40 °C) zur Trockne eindampfen.

Derivatisierungsverfahren
Wichtiger Hinweis: Silylierungsreagenzien sind feuchtigkeitsempfindlich und sollten unter

trockenen Bedingungen gehandhabt werden.

Den trockenen Rückstand in 100 µL wasserfreiem Pyridin lösen. Pyridin dient sowohl als

Lösungsmittel als auch als Katalysator, der die Reaktion erleichtert.[2]

100 µL BSTFA (+ 1% TMCS) hinzufügen.[3] Das Reagenz sollte im Überschuss zugegeben

werden, um eine vollständige Derivatisierung sicherzustellen.

Das Reaktionsgefäß fest verschließen und kurz vortexen.
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Das Gemisch für 60 Minuten bei 70 °C in einem Heizblock oder Ofen inkubieren. Die genaue

Zeit und Temperatur können eine Optimierung für den spezifischen Analyten erfordern.[3]

Nach der Inkubation das Reaktionsgefäß auf Raumtemperatur abkühlen lassen.

Die derivatisierte Probe ist nun für die GC-MS-Analyse bereit. Eine weitere Verdünnung mit

einem aprotischen Lösungsmittel kann je nach Konzentration erforderlich sein.

GC-MS-Bedingungen (Beispiel)
Die folgenden Parameter sind ein Ausgangspunkt und müssen möglicherweise für das

spezifische Instrument und die Säule optimiert werden.

Gaschromatograph: Agilent 7890B oder Äquivalent

Massenspektrometer: Agilent 5977A oder Äquivalent

Säule: HP-5MS (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalente unpolare Säule

Trägergas: Helium, konstante Flussrate von 1.0 ml/min

Injektor: Splitless, 250 °C

Ofenprogramm:

Anfangstemperatur: 80 °C, 2 min halten

Rampe: 10 °C/min bis 280 °C

Endtemperatur: 280 °C, 5 min halten

MS-Transferleitung: 280 °C

Ionenquelle: Elektronenstoßionisation (EI), 70 eV, 230 °C

Quadrupol: 150 °C

Scan-Modus: Full Scan (m/z 50-500) zur Identifizierung und Selected Ion Monitoring (SIM)

für die quantitative Analyse zur Erhöhung der Empfindlichkeit.
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Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und GC-MS-Analyse.

Abbildung 2: Silylierungsreaktion von 3-Hydroxyisonicotinsäure mit BSTFA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]

3. Derivatization techniques for free fatty acids by GC [restek.com]

4. brjac.com.br [brjac.com.br]

To cite this document: BenchChem. [Application Note: Derivatisierung von 3-
Hydroxyisonicotinsäure für die GC-MS-Analyse]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b130362#derivatization-of-3-
hydroxyisonicotinic-acid-for-gc-ms-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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